{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
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Overview
Description
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group substituted with an isopropyl group, a carbamoyl group, and a chloropyridine carboxylate moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(Propan-2-yl)aniline: This intermediate can be synthesized by the alkylation of aniline with isopropyl bromide under basic conditions.
Formation of {[2-(Propan-2-yl)phenyl]carbamoyl}methyl chloride: This step involves the reaction of 2-(Propan-2-yl)aniline with phosgene to form the corresponding carbamoyl chloride.
Coupling with 6-chloropyridine-3-carboxylic acid: The final step involves the coupling of {[2-(Propan-2-yl)phenyl]carbamoyl}methyl chloride with 6-chloropyridine-3-carboxylic acid in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of {[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-oxo-2-(2-propan-2-ylanilino)ethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(2)13-5-3-4-6-14(13)20-16(21)10-23-17(22)12-7-8-15(18)19-9-12/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFXXTKQLAAIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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